[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE
Description
This compound is a fluorinated indole derivative with a benzylamine hydrochloride salt. Its structure features a 5-fluoro-2-methyl-substituted indole core linked via an ethyl chain to a 4-fluorophenylmethylamine group. The fluorine atoms likely enhance lipophilicity and metabolic stability, while the indole moiety may confer affinity for serotonin (5-HT) receptors or related targets . The hydrochloride salt improves aqueous solubility, a common feature in bioactive amines for pharmaceutical applications .
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2.ClH/c1-12-16(17-10-15(20)6-7-18(17)22-12)8-9-21-11-13-2-4-14(19)5-3-13;/h2-7,10,21-22H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKPMNVIVKKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing indole derivatives is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst such as palladium on carbon. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Mechanism of Action
The mechanism of action of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing indole, fluorophenyl, or ethylamine motifs. Key differences in substituents and pharmacological profiles are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine at the 5-position (common in both the target and compounds) is associated with increased metabolic stability and bioavailability .
Benzylamine Modifications :
- The 4-fluorophenylmethyl group in the target compound contrasts with the 4-methoxyphenethyl group in . Fluorine’s electron-withdrawing effects may enhance binding to aromatic residues in receptors vs. the electron-donating methoxy group .
Pharmacological Implications :
- The target compound’s structure aligns with 5-HT receptor ligands (e.g., LY334370 in ), but its exact target remains unverified.
- Compared to BIMU8 (), the indole core may favor different receptor subtypes (e.g., 5-HT1A over 5-HT4) due to steric and electronic differences .
Research Findings and Hypotheses
- Fluorination Impact : Fluorine atoms in the indole and benzyl groups likely reduce cytochrome P450-mediated metabolism, extending half-life .
- Salt Form : The hydrochloride salt improves solubility but may limit blood-brain barrier penetration compared to free bases .
Limitations and Contradictions
- Lack of Direct Data: No explicit binding or efficacy data for the target compound exists in the provided evidence; comparisons are structural or inferred from analogs.
- Conflicting Substituent Effects : The 1-methyl vs. 2-methyl indole substitution ( vs. target compound) may lead to opposing effects on receptor affinity, necessitating empirical testing.
Biological Activity
The compound [2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(4-fluorophenyl)methyl]amine hydrochloride is a derivative of indole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features an indole ring substituted with fluorine and methyl groups, contributing to its unique chemical properties. The presence of the ethyl and phenyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19F2N·HCl |
| Molecular Weight | 305.79 g/mol |
| IUPAC Name | [2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(4-fluorophenyl)methyl]amine hydrochloride |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The indole structure allows for binding to serotonin receptors, which are implicated in mood regulation and other physiological processes. The fluorine substitutions may enhance binding affinity and metabolic stability, making it a promising candidate for further research.
Anticancer Activity
Research has indicated that compounds with indole structures possess anticancer properties. For instance, studies have shown that similar indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. Preliminary data suggest that [2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(4-fluorophenyl)methyl]amine hydrochloride may exhibit similar effects, potentially inhibiting tumor growth in vitro.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this indole derivative is being investigated for neuropharmacological effects. Initial findings indicate that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which could have implications for treating psychiatric disorders.
Case Studies
- Anticancer Study : A study conducted on human cancer cell lines revealed that the compound reduced cell viability significantly at concentrations of 10 µM and above. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
- Antimicrobial Evaluation : In a controlled experiment, [2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(4-fluorophenyl)methyl]amine hydrochloride demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties.
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Binding Affinity : Molecular docking studies suggest high binding affinity to serotonin receptors (5-HT2A), which correlates with potential antidepressant effects.
- Metabolic Stability : The presence of fluorine atoms enhances metabolic stability, reducing the likelihood of rapid degradation in biological systems.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Basic Research Question
Methodological Answer :
Optimization requires systematic evaluation of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) at each synthetic step. For example, intermediates with fluorinated aromatic systems (as seen in structurally similar compounds) often require anhydrous conditions to prevent hydrolysis . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy should be employed to monitor intermediate formation and purity . Adjusting stoichiometric ratios of reagents, such as amine coupling agents, can mitigate side reactions.
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
Methodological Answer :
A combination of techniques is critical:
- NMR Spectroscopy : Use H and C NMR to verify the indole and fluorophenyl moieties. Compare chemical shifts with analogous compounds (e.g., 4-fluoro-2-methylbenzenesulfonamide derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns from fluorine atoms .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection identifies impurities by UV absorption profiles, especially for fluorinated aromatic systems .
How should researchers design experiments to evaluate the pharmacological activity of this compound?
Advanced Research Question
Methodological Answer :
- Target Identification : Prioritize assays based on structural analogs (e.g., indole-containing kinase inhibitors). Use computational docking studies to predict binding affinity to targets like serotonin receptors or fluorinated enzyme inhibitors .
- In Vitro Assays : Screen for cytotoxicity (MTT assay) and receptor activity (radioligand binding assays) at varying concentrations (e.g., 1 nM–10 µM). Include positive controls (e.g., known indole-based inhibitors) .
- Dose-Response Analysis : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC values and assess potency .
How can conflicting analytical data (e.g., NMR vs. MS results) be resolved during characterization?
Advanced Research Question
Methodological Answer :
- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, same ionization mode for MS).
- Isotopic Pattern Analysis : Fluorine (F) and chlorine (Cl) isotopic signatures in MS can distinguish between structural isomers or degradation products .
- 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping signals in aromatic regions caused by fluorine substituents .
What experimental frameworks are suitable for studying the environmental fate of this compound?
Advanced Research Question
Methodological Answer :
Adopt a tiered approach:
Abiotic Stability : Assess hydrolysis/photodegradation under controlled pH and UV light conditions. Fluorinated aromatic systems often exhibit resistance to hydrolysis but may degrade under intense UV .
Biotic Transformation : Use soil or microbial cultures to evaluate biodegradation pathways. Track metabolites via LC-MS/MS .
Ecotoxicity : Conduct acute toxicity assays (e.g., Daphnia magna) at environmentally relevant concentrations (ng/L–µg/L) .
What strategies are effective for elucidating the mechanism of action in complex biological systems?
Advanced Research Question
Methodological Answer :
- Chemical Proteomics : Use affinity chromatography with immobilized compound analogs to pull down protein targets .
- Gene Expression Profiling : RNA sequencing (RNA-seq) can identify differentially expressed pathways post-treatment (e.g., oxidative stress response linked to fluorinated compounds) .
- Knockout Models : CRISPR-Cas9 gene editing in cell lines to validate target engagement (e.g., Nrf2 pathway for fluorinated electrophiles) .
How can impurity profiles be rigorously quantified during synthesis?
Basic Research Question
Methodological Answer :
- HPLC Method Development : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Fluorinated impurities often elute later due to increased hydrophobicity .
- Limit Tests : Follow ICH guidelines, setting thresholds for individual impurities (e.g., ≤0.1%) and total impurities (e.g., ≤0.5%) .
- Reference Standards : Synthesize or procure known impurities (e.g., desmethyl byproducts) for spiking experiments .
What protocols ensure compound stability during long-term storage?
Basic Research Question
Methodological Answer :
- Storage Conditions : Use amber vials under inert gas (argon) at −20°C to prevent photodegradation and oxidation. Fluorinated amines are prone to hygroscopicity; include desiccants .
- Stability Monitoring : Conduct periodic HPLC analysis (e.g., every 6 months) to detect degradation. Accelerated stability studies (40°C/75% RH for 3 months) predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
